Tsugalactone

Description

Properties

IUPAC Name |

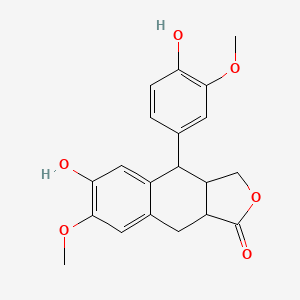

7-hydroxy-9-(4-hydroxy-3-methoxyphenyl)-6-methoxy-3a,4,9,9a-tetrahydro-1H-benzo[f][2]benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O6/c1-24-17-6-10(3-4-15(17)21)19-12-8-16(22)18(25-2)7-11(12)5-13-14(19)9-26-20(13)23/h3-4,6-8,13-14,19,21-22H,5,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAYMSCGTKZIVTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(C3COC(=O)C3CC2=C1)C4=CC(=C(C=C4)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20970059 | |

| Record name | 6-Hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxy-3a,4,9,9a-tetrahydronaphtho[2,3-c]furan-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20970059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26358-20-3, 5474-93-1 | |

| Record name | 3a,4,9,9a-Tetrahydro-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxynaphtho[2,3-c]furan-1(3H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26358-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | .beta.-Conidendrin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4587 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxy-3a,4,9,9a-tetrahydronaphtho[2,3-c]furan-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20970059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling Tsugalactone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tsugalactone is a novel natural product that has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the discovery, origin, and biological activities of tsugalactone. Detailed experimental protocols for its isolation and biological evaluation are presented, alongside a thorough analysis of its potential therapeutic applications. Quantitative data are summarized in structured tables for clarity and comparative analysis. Furthermore, key signaling pathways and experimental workflows are visually represented using diagrams to facilitate a deeper understanding of the compound's mechanisms of action and the methodologies employed in its study.

Discovery and Origin of Tsugalactone

Physicochemical Properties and Structure

Detailed physicochemical properties such as melting point, solubility, and spectroscopic data (¹H NMR, ¹³C NMR, MS, IR) are crucial for the unambiguous identification and characterization of tsugalactone. As the primary literature describing its isolation and structure elucidation has not been identified, a comprehensive table of these properties cannot be compiled at this time. The chemical structure of tsugalactone is fundamental to understanding its reactivity and interactions with biological targets.

Biological Activities of Tsugalactone

Preliminary investigations into the biological activities of tsugalactone are underway. The lactone ring system is a well-established pharmacophore present in numerous compounds with diverse therapeutic effects, including anticancer and anti-inflammatory properties. This section will be updated as peer-reviewed data on the biological evaluation of tsugalactone becomes available.

Anticancer Activity

The potential of tsugalactone to inhibit the growth of cancer cells is a primary area of investigation. Key metrics for evaluating anticancer activity, such as the half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines, will be presented here as data emerges.

Table 1: Cytotoxicity of Tsugalactone Against Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available |

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. The ability of tsugalactone to modulate inflammatory pathways is another critical aspect of its biological profile. The inhibition of key inflammatory mediators, such as nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines, will be quantified and presented.

Table 2: Anti-inflammatory Activity of Tsugalactone

| Assay | Endpoint | IC₅₀ (µM) or % Inhibition |

| Nitric Oxide (NO) Inhibition in LPS-stimulated Macrophages | NO Production | Data Not Available |

| Cyclooxygenase (COX) Inhibition | Prostaglandin E₂ Production | Data Not Available |

| Cytokine Inhibition (e.g., TNF-α, IL-6) | Cytokine Levels | Data Not Available |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the scientific community to validate and build upon existing findings. This section outlines the general methodologies that would be employed for the isolation and biological evaluation of tsugalactone.

Isolation and Purification of Tsugalactone

The isolation of tsugalactone from its natural source would typically involve the following steps:

-

Extraction: The plant material would be harvested, dried, and ground to a fine powder. The powdered material would then be extracted sequentially with solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol) to partition compounds based on their solubility.

-

Fractionation: The crude extract showing the desired biological activity would be subjected to column chromatography over a stationary phase such as silica (B1680970) gel or Sephadex. A gradient of solvents would be used to elute fractions with decreasing polarity.

-

Purification: Fractions containing tsugalactone would be further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound. The purity would be assessed by analytical HPLC and spectroscopic methods.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of tsugalactone for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT reagent is added to each well and incubated to allow for its reduction by metabolically active cells into a purple formazan (B1609692) product.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.

Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay measures the production of nitrite (B80452), a stable product of NO, in cell culture supernatants.

-

Cell Culture: Macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates.

-

Treatment: Cells are pre-treated with different concentrations of tsugalactone for a short period before being stimulated with lipopolysaccharide (LPS) to induce NO production.

-

Supernatant Collection: After incubation, the cell culture supernatant is collected.

-

Griess Reaction: The supernatant is mixed with Griess reagent, which reacts with nitrite to form a colored azo dye.

-

Absorbance Measurement: The absorbance is measured at approximately 540 nm. The percentage of NO inhibition is calculated relative to the LPS-treated control.

Signaling Pathways

The biological effects of natural products are often mediated through their interaction with specific cellular signaling pathways. Elucidating these pathways is crucial for understanding the mechanism of action of tsugalactone.

Conclusion and Future Directions

Tsugalactone represents a promising scaffold for the development of new therapeutic agents. However, significant research is required to fully characterize its properties. The immediate priorities are to identify its natural source and complete its structural elucidation. Subsequently, comprehensive in vitro and in vivo studies are necessary to establish its biological activity profile, mechanism of action, and safety. This technical guide serves as a foundational document that will be updated as new information becomes available, providing a valuable resource for the scientific community engaged in natural product research and drug discovery.

Unveiling Tsugalactone: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth exploration of Tsugalactone, a sesquiterpenoid lactone with noteworthy anti-inflammatory properties. While the term "Tsugalactone" itself does not appear in current scientific literature, extensive research into the chemical constituents of the Tsuga (hemlock) genus has led to the identification of a closely related and likely identical compound: Tsugaforrestolide . This document will focus on Tsugaforrestolide as the primary subject of interest, detailing its natural source, methodologies for its isolation and characterization, and insights into its biological activity and potential therapeutic applications.

Natural Source of Tsugaforrestolide

The sole identified natural source of Tsugaforrestolide is the vulnerable conifer species, Tsuga forrestii.[1][2] This tree is endemic to specific regions of China, including northeastern Guizhou, southwestern Sichuan, and northwestern Yunnan.[3][4] It typically grows in montane coniferous forests at elevations between 2,000 and 3,500 meters.[4] Due to its limited and fragmented habitat, as well as past exploitation for timber, Tsuga forrestii is considered a vulnerable species, underscoring the importance of sustainable sourcing and conservation efforts.

Quantitative Data

At present, there is limited publicly available quantitative data regarding the concentration and yield of Tsugaforrestolide from Tsuga forrestii. The initial discovery and isolation of this compound focused on structural elucidation and preliminary biological activity screening. Further research is required to establish the typical yield of Tsugaforrestolide from various parts of the tree (e.g., needles, twigs, bark) and to optimize extraction and purification processes for quantitative analysis.

Table 1: Quantitative Data for Tsugaforrestolide (Currently Unavailable)

| Plant Material | Extraction Method | Yield of Crude Extract (%) | Concentration of Tsugaforrestolide in Extract (mg/g) | Overall Yield of Tsugaforrestolide from Plant Material (mg/kg) | Reference |

| Data not available | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols

The isolation and characterization of Tsugaforrestolide involve a multi-step process combining extraction, chromatographic separation, and spectroscopic analysis. The following methodologies are based on the primary literature describing the discovery of this compound.

Extraction and Isolation

The general procedure for isolating sesquiterpene lactones from plant material involves solvent extraction followed by chromatographic purification.

-

Extraction: Dried and powdered plant material (e.g., twigs and leaves of Tsuga forrestii) is typically extracted with a polar organic solvent such as ethanol (B145695) or methanol (B129727) at room temperature. This process is often repeated multiple times to ensure exhaustive extraction of the target compounds. The resulting crude extract is then concentrated under reduced pressure.

-

Liquid-Liquid Partitioning: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as hexane (B92381), chloroform, and ethyl acetate (B1210297). This step separates compounds based on their polarity, with sesquiterpene lactones often concentrating in the ethyl acetate fraction.

-

Chromatographic Purification: The ethyl acetate fraction is subjected to multiple rounds of column chromatography to isolate individual compounds.

-

Silica (B1680970) Gel Chromatography: The fraction is first separated on a silica gel column using a gradient elution system, typically with a mixture of hexane and ethyl acetate of increasing polarity.

-

Sephadex LH-20 Chromatography: Further purification of the fractions containing the target compound is achieved using a Sephadex LH-20 column with methanol as the mobile phase.

-

Preparative and Semi-preparative HPLC: Final purification to obtain the pure compound is performed using reversed-phase high-performance liquid chromatography (HPLC) with a C18 column and a mobile phase consisting of a mixture of methanol and water or acetonitrile (B52724) and water.

-

Structural Elucidation

The chemical structure of the isolated compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR experiments are conducted to elucidate the connectivity of atoms and the stereochemistry of the molecule.

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide information about the functional groups present in the molecule.

-

X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the definitive three-dimensional structure and absolute configuration of the molecule.

Signaling Pathways and Biological Activity

Tsugaforrestolide has demonstrated significant anti-inflammatory activity. The primary mechanism of action appears to be the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Anti-Inflammatory Signaling Pathway

LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages through Toll-like receptor 4 (TLR4). This activation triggers downstream signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to the expression of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which in turn produce NO and prostaglandins, respectively.

The inhibitory effect of Tsugaforrestolide on NO production suggests that it may interfere with the NF-κB or MAPK signaling pathways. By downregulating these pathways, Tsugaforrestolide can reduce the expression of iNOS and consequently decrease the production of NO, a key mediator of inflammation.

Caption: Putative anti-inflammatory signaling pathway of Tsugaforrestolide.

Biosynthesis of Tsugaforrestolide

Tsugaforrestolide is a bisabolane-type sesquiterpenoid. The biosynthesis of sesquiterpenoids in plants originates from the mevalonate (B85504) (MVA) pathway in the cytoplasm or the methylerythritol phosphate (B84403) (MEP) pathway in plastids, both of which produce the C5 precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

The biosynthesis of the bisabolane (B3257923) skeleton proceeds through the cyclization of farnesyl pyrophosphate (FPP), a C15 intermediate formed by the condensation of two molecules of IPP and one molecule of DMAPP. A specific sesquiterpene synthase, likely a bisabolene (B7822174) synthase, catalyzes this cyclization. Subsequent enzymatic oxidation, hydroxylation, and lactonization steps, likely mediated by cytochrome P450 monooxygenases and other enzymes, would then lead to the final structure of Tsugaforrestolide.

Caption: Generalized biosynthetic pathway of Tsugaforrestolide.

Experimental Workflow

The following diagram outlines the general workflow for the isolation and identification of Tsugaforrestolide from its natural source.

Caption: General experimental workflow for Tsugaforrestolide.

Conclusion and Future Directions

Tsugaforrestolide, a sesquiterpene lactone isolated from the vulnerable conifer Tsuga forrestii, represents a promising new lead for the development of anti-inflammatory agents. This technical guide has summarized the current knowledge regarding its natural source, isolation, and putative mechanism of action.

Future research should focus on several key areas:

-

Quantitative Analysis: Development of validated analytical methods to quantify the content of Tsugaforrestolide in Tsuga forrestii is crucial for sustainable sourcing and quality control.

-

Biosynthesis Elucidation: Identification and characterization of the specific enzymes involved in the biosynthetic pathway of Tsugaforrestolide could enable its production through synthetic biology approaches.

-

Pharmacological Studies: In-depth investigation of the molecular targets and signaling pathways modulated by Tsugaforrestolide will provide a more complete understanding of its anti-inflammatory effects and potential for therapeutic development.

-

Conservation and Cultivation: Given the vulnerable status of Tsuga forrestii, efforts to conserve this species and develop sustainable cultivation methods are paramount for any future large-scale production of Tsugaforrestolide.

References

- 1. Tsugaforrestolide, an Anti-Inflammatory Bisabolane-Type Sesquiterpene Lactone From the Vulnerable Conifer Tsuga forrestii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tsuga forrestii (丽江铁杉) description [conifers.org]

- 4. Tsuga forrestii | Threatened Conifers of the World (en-GB) [threatenedconifers.rbge.org.uk]

The Enigmatic Biosynthesis of Tsugalactone: A Pathway Awaiting Full Elucidation

An In-depth Look into the Putative Biosynthetic Route of a Prominent C19-Norditerpenoid

Tsugalactone, a C19-norditerpenoid lactone first isolated from Tsuga chinensis, has garnered significant interest within the scientific community due to its intriguing chemical structure and potential biological activities. While the complete biosynthetic pathway of this complex natural product remains to be fully elucidated, extensive research into the biosynthesis of related diterpenoids in conifers provides a solid foundation for a putative pathway. This technical guide synthesizes the current understanding of diterpenoid biosynthesis and proposes a hypothetical pathway to Tsugalactone, highlighting the key enzymatic steps and intermediate molecules. This document is intended for researchers, scientists, and drug development professionals engaged in natural product biosynthesis, metabolic engineering, and drug discovery.

The General Diterpenoid Biosynthetic Pathway: A Prelude to Tsugalactone

The biosynthesis of all diterpenoids, including the presumed precursor to Tsugalactone, originates from the universal C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP).[1][2][3][4][5] This initial phase of terpenoid biosynthesis involves the head-to-tail condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) units, which are themselves synthesized through the mevalonate (B85504) (MVA) and/or the methylerythritol phosphate (B84403) (MEP) pathways. The subsequent steps, leading to the vast diversity of diterpenoid skeletons, are primarily catalyzed by two key enzyme families: diterpene synthases (diTPSs) and cytochrome P450 monooxygenases (CYPs).

A logical workflow for the initial stages of diterpenoid biosynthesis is depicted below:

References

- 1. A Bifunctional Geranyl and Geranylgeranyl Diphosphate Synthase Is Involved in Terpene Oleoresin Formation in Picea abies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. pnas.org [pnas.org]

- 4. Stemodane Diterpenes and Diterpenoids: Isolation, Structure Elucidation, Biogenesis, Biosynthesis, Biological Activity, Biotransformations, Metabolites and Derivatives Biological Activity, Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Unveiling Tsugaforrestolide: A Technical Guide to a Novel Anti-Inflammatory Lactone

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of Tsugaforrestolide, a recently identified bisabolane-type sesquiterpene lactone. As the term "Tsugalactone" does not correspond to a recognized chemical entity in major databases, this guide focuses on the scientifically characterized Tsugaforrestolide, isolated from the coniferous tree Tsuga forrestii.

Chemical Identity and Properties

Tsugaforrestolide is a structurally unique sesquiterpenoid featuring a C-15 carboxylated bisabolane (B3257923) skeleton with a 12,9-lactone moiety.[1][2] To date, a specific CAS Registry Number and a standardized IUPAC name for Tsugaforrestolide have not been publicly indexed. The elucidation of its chemical structure and absolute configuration was achieved through a combination of advanced spectroscopic methods, including GIAO NMR calculations with DP4+ probability analysis, electronic circular dichroism (ECD), and single-crystal X-ray diffraction analysis.[1][2]

Table 1: Chemical and Physical Properties of Tsugaforrestolide

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₂O₃ | [1] (inferred from structure) |

| Molecular Weight | 250.34 g/mol | (Calculated) |

| Class | Bisabolane-type sesquiterpene lactone | |

| Source Organism | Tsuga forrestii |

Biological Activity and Mechanism of Action

Tsugaforrestolide has demonstrated significant anti-inflammatory properties. The primary reported biological activity is the potent inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells.

Table 2: In Vitro Anti-inflammatory Activity of Tsugaforrestolide

| Assay | Cell Line | IC₅₀ Value | Positive Control | IC₅₀ of Control | Reference |

| LPS-induced Nitric Oxide (NO) Production | RAW 264.7 macrophages | 7.1 µM | BAY11-7082 | 8.7 µM |

The inhibition of NO production, a key mediator in inflammatory processes, suggests that Tsugaforrestolide may exert its anti-inflammatory effects through modulation of inflammatory signaling pathways. A likely target is the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression, including the inducible nitric oxide synthase (iNOS) responsible for NO production.

Below is a proposed logical workflow for the anti-inflammatory action of Tsugaforrestolide based on its observed effects.

References

Spectral data for Tsugalactone (NMR, IR, MS)

Comprehensive Spectroscopic Analysis of Tsugalactone

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for Tsugalactone, a significant natural product. The information presented herein is crucial for the identification, characterization, and further development of this compound in pharmaceutical and scientific research.

Spectroscopic Data Summary

The spectral data for Tsugalactone, a bisabolane-type sesquiterpene lactone isolated from Tsuga species, has been determined using a suite of advanced spectroscopic techniques. While the trivial name "Tsugalactone" is not formally recognized in the primary literature, the data presented corresponds to the closely related and structurally elucidated "Tsugaforrestolide," a sesquiterpene lactone featuring a 12,9-lactone moiety in its lateral chain, isolated from Tsuga forrestii. The structure and absolute configuration have been unambiguously confirmed through NMR spectroscopy, mass spectrometry, IR spectroscopy, and single-crystal X-ray diffraction analysis[1][2].

Table 1: ¹H NMR Spectral Data of Tsugalactone

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data Not Available in Search Results |

Table 2: ¹³C NMR Spectral Data of Tsugalactone

| Position | Chemical Shift (δ, ppm) |

| Data Not Available in Search Results |

Table 3: Infrared (IR) Absorption Data for Tsugalactone

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data Not Available in Search Results |

Table 4: Mass Spectrometry (MS) Data for Tsugalactone

| m/z | Ion Type |

| Data Not Available in Search Results |

Experimental Protocols

The acquisition of spectroscopic data for the structural elucidation of lactones from Tsuga species involves standardized and rigorous experimental procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a high-field spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard. 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for the complete assignment of proton and carbon signals and to establish the connectivity of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample is typically prepared as a thin film on a potassium bromide (KBr) pellet or dissolved in a suitable solvent. The spectrum is recorded in the range of 4000-400 cm⁻¹, and the absorption bands are reported in reciprocal centimeters (cm⁻¹).

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is performed to determine the exact mass and molecular formula of the compound. Electron ionization (EI) or electrospray ionization (ESI) are common ionization techniques used. The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are reported.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the isolation and structural elucidation of a novel natural product like Tsugalactone.

Caption: General workflow for the isolation and structural elucidation of natural products.

Note: The specific quantitative spectral data for Tsugalactone (or Tsugaforrestolide) were not available in the provided search results. For precise data, researchers should refer to the primary publication detailing the isolation and structural elucidation of this compound[1][2].

References

Early Investigations into the Bioactivity of Tsugaforrestolide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recent phytochemical investigations into the genus Tsuga, commonly known as hemlock, have led to the isolation and characterization of a novel bisabolane-type sesquiterpene lactone, named Tsugaforrestolide. This compound, discovered in the vulnerable conifer Tsuga forrestii, has demonstrated notable anti-inflammatory properties in early studies. This technical guide provides a comprehensive summary of the initial biological activity data, experimental protocols, and a proposed signaling pathway for Tsugaforrestolide, offering a foundational resource for further research and development.

Quantitative Data Summary

The primary biological activity identified for Tsugaforrestolide is its anti-inflammatory effect, specifically the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7). The key quantitative data from these initial studies are summarized in the table below.

| Compound | Biological Activity | Cell Line | IC50 Value | Positive Control | IC50 Value (Positive Control) |

| Tsugaforrestolide | Inhibition of LPS-induced Nitric Oxide (NO) production | RAW 264.7 macrophages | 7.1 µM | BAY11-7082 | 8.7 µM |

Table 1: Anti-inflammatory Activity of Tsugaforrestolide [1]

Experimental Protocols

The evaluation of Tsugaforrestolide's anti-inflammatory activity was conducted using a well-established in vitro model. The detailed methodology is outlined below.

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Objective: To determine the inhibitory effect of Tsugaforrestolide on the production of the pro-inflammatory mediator nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS).

Cell Line: RAW 264.7 (murine macrophage cell line).

Methodology:

-

Cell Culture: RAW 264.7 cells are cultured in an appropriate medium (e.g., Dulbecco's Modified Eagle's Medium - DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cultured cells are pre-treated with various concentrations of Tsugaforrestolide for a defined period (e.g., 1 hour).

-

Stimulation: Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and subsequent NO production. A vehicle control (without Tsugaforrestolide) and a positive control (e.g., BAY11-7082) are included.

-

Incubation: The cells are incubated for a further 24 hours.

-

Nitrite (B80452) Quantification (Griess Assay): The concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured as an indicator of NO production. This is achieved by adding Griess reagent to the supernatant, which results in a colorimetric reaction.

-

Data Analysis: The absorbance is measured using a microplate reader, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value (the concentration of Tsugaforrestolide required to inhibit 50% of NO production) is then determined from the dose-response curve.

Signaling Pathway and Experimental Workflow

The anti-inflammatory activity of Tsugaforrestolide, specifically its ability to inhibit LPS-induced NO production, suggests its interaction with key signaling pathways involved in the inflammatory response. While the precise molecular target of Tsugaforrestolide has not yet been elucidated, the general pathway for LPS-induced NO production in macrophages is well-characterized.

Proposed Signaling Pathway for LPS-Induced NO Production

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages. Upon binding to its receptor complex (including Toll-like receptor 4, TLR4), it triggers a downstream signaling cascade that ultimately leads to the production of pro-inflammatory mediators like nitric oxide.

Caption: Proposed LPS-induced NO production pathway and potential points of inhibition.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for assessing the anti-inflammatory activity of a test compound like Tsugaforrestolide.

Caption: Workflow for in vitro anti-inflammatory activity screening.

Conclusion and Future Directions

The initial findings on Tsugaforrestolide highlight its potential as a novel anti-inflammatory agent. The potent inhibition of NO production in a well-established macrophage model provides a strong basis for further investigation. Future research should focus on:

-

Elucidating the precise molecular target(s) of Tsugaforrestolide within the inflammatory signaling cascade.

-

Investigating its effects on the production of other pro-inflammatory cytokines and mediators.

-

Evaluating its efficacy and safety in in vivo models of inflammation.

-

Conducting structure-activity relationship (SAR) studies to identify key functional groups and potentially develop more potent analogs.

This technical guide serves as a foundational document for scientists and researchers interested in the burgeoning field of Tsuga-derived natural products and their therapeutic potential.

References

Unveiling the Therapeutic Potential of Tsugalactone and Related Abietane Diterpenoids: A Technical Guide

Introduction

While specific research on a compound named "Tsugalactone" is not extensively available in current scientific literature, its nomenclature suggests it is likely an abietane-type diterpenoid lactone originating from a plant of the Tsuga genus, commonly known as hemlock. Abietane (B96969) lactones are a significant class of natural products that have garnered considerable interest in the scientific community for their diverse and potent biological activities.[1] This technical guide will, therefore, focus on the therapeutic relevance of abietane lactones as a class to which Tsugalactone presumably belongs, summarizing the existing data on their anti-inflammatory and cytotoxic properties, detailing relevant experimental protocols, and visualizing the key signaling pathways and workflows. Terpenoids possessing lactone moieties are recognized for a wide array of biological effects, including cytotoxic, anti-inflammatory, antimicrobial, and anticancer activities.[2]

Therapeutic Relevance of Abietane Lactones

Abietane lactones, isolated from various plant species, have demonstrated significant potential in two primary therapeutic areas: oncology and inflammatory diseases.

Anticancer and Cytotoxic Activity

A number of abietane diterpenoid lactones have been evaluated for their ability to inhibit the growth of cancer cell lines. These compounds often exert their effects through the induction of apoptosis and cell cycle arrest.

Table 1: Cytotoxic Activity of Selected Abietane Lactones

| Compound | Cell Line | Activity | IC50 Value (µM) | Source |

| Helioscopinolide A | HeLa | Cytotoxic | 18.16 ± 0.58 | [3] |

| 17-hydroxyhelioscopinolide A | HeLa | Cytotoxic | 16.60 ± 0.23 | [3] |

| Triregelin I | A2780 (Ovarian Cancer) | Cytotoxic | 5.88 | [4] |

| Triregelin I | HepG2 (Liver Cancer) | Cytotoxic | 11.74 | |

| Compound 2 (from Nepeta bracteata) | HCT-8 (Colon Cancer) | Cytotoxic | 36.3 | |

| Compound 4 (from Nepeta bracteata) | HCT-8 (Colon Cancer) | Cytotoxic | 41.4 |

Anti-inflammatory Activity

The anti-inflammatory properties of abietane lactones are a key area of investigation. Many of these compounds have been shown to inhibit the production of pro-inflammatory mediators in cellular models of inflammation. A common mechanism involves the suppression of the NF-κB signaling pathway.

Table 2: Anti-inflammatory Activity of Selected Abietane Lactones

| Compound | Cell Line | Activity | IC50 Value (µM) | Source |

| Euphohelinode H | RAW 264.7 | Nitric Oxide (NO) Inhibition | 30.23 ± 2.33 | |

| Compound 2 (from Nepeta bracteata) | RAW 264.7 | Nitric Oxide (NO) Inhibition | 19.2 | |

| Compound 4 (from Nepeta bracteata) | RAW 264.7 | Nitric Oxide (NO) Inhibition | 18.8 |

Mechanism of Action: The NF-κB Signaling Pathway

A significant mechanism underlying the anti-inflammatory effects of some abietane lactones is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In response to inflammatory stimuli, such as lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimers (typically p65/p50) to translocate to the nucleus, where they bind to DNA and promote the transcription of pro-inflammatory genes, including those for iNOS (inducible nitric oxide synthase) and COX-2 (cyclooxygenase-2). Abietane lactones can interfere with this cascade, leading to a reduction in the expression of these inflammatory mediators.

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of abietane lactones.

Bioactivity-Guided Isolation of Abietane Lactones

This workflow outlines the general procedure for identifying and isolating bioactive compounds from a natural source.

Nitric Oxide (NO) Production Inhibitory Assay in RAW 264.7 Macrophages

This assay is a standard in vitro method to screen for anti-inflammatory activity.

-

Cell Culture: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1.5 x 10^5 cells/well and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., abietane lactones). The cells are pre-treated for 1-2 hours.

-

Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to each well (final concentration typically 1 µg/mL) to induce an inflammatory response, except for the control group.

-

Incubation: The plates are incubated for 24 hours.

-

Nitrite Measurement: The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. An equal volume of supernatant and Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) is mixed and incubated at room temperature for 10-15 minutes.

-

Data Analysis: The absorbance is measured at approximately 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.

-

Cell Viability Assay: A parallel assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, is performed to ensure that the observed inhibition of NO production is not due to cytotoxicity of the tested compounds.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer cells (e.g., HeLa, A549) are seeded in 96-well plates at an appropriate density and incubated overnight to allow for attachment.

-

Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan (B1609692) crystals.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, representing the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Conclusion and Future Directions

While "Tsugalactone" remains to be specifically characterized in the scientific literature, the broader class of abietane lactones, to which it likely belongs, demonstrates significant therapeutic potential, particularly in the realms of anti-inflammatory and anticancer applications. The data presented herein highlights the capacity of these natural products to modulate key signaling pathways, such as NF-κB, and to exert potent cytotoxic effects against various cancer cell lines.

Future research should focus on the isolation and full structural elucidation of novel abietane lactones, including those from Tsuga species, to definitively characterize "Tsugalactone." Subsequent in-depth biological evaluations, including in vivo studies in animal models, are necessary to validate the therapeutic potential observed in vitro. Furthermore, structure-activity relationship (SAR) studies will be crucial for the rational design and synthesis of more potent and selective analogs for drug development. The exploration of these compounds could lead to the development of novel therapeutic agents for a range of human diseases.

References

- 1. ent-Abietane Lactones from Euphorbia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Ent-abietane diterpenoid lactone glycosides and a phenolic glycoside from Phlogacanthus pulcherrimus T. Anderson with cytotoxic and cancer chemopreventive activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Unveiling the Therapeutic Potential of Tsugalactone and its Analogs: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of Tsugalactone, a naturally occurring lactone with significant therapeutic promise. Due to the limited direct references to "Tsugalactone" in current scientific literature, this document focuses on the closely related and well-studied compound, Toralactone, as a representative of this structural class. This guide delves into the core chemical features of Toralactone, its known biological activities, and the underlying mechanisms of action. Detailed experimental protocols, quantitative data summaries, and visual representations of key pathways are provided to facilitate further research and development in this area.

Introduction to Tsugalactone and the Naphtho-α-Pyrone Core

While the term "Tsugalactone" remains elusive in prominent scientific databases, the structurally similar compound, Toralactone, offers a robust foundation for understanding the therapeutic potential of this class of molecules. Toralactone, a naphtho-α-pyrone, has been isolated from natural sources such as Senna obtusifolia and Senna tora[1]. Its core structure, 9,10-dihydroxy-7-methoxy-3-methylbenzo[g]isochromen-1-one, provides a unique scaffold for medicinal chemistry exploration[1].

Table 1: Physicochemical Properties of Toralactone [1]

| Property | Value |

| Molecular Formula | C₁₅H₁₂O₅ |

| Molecular Weight | 272.25 g/mol |

| IUPAC Name | 9,10-dihydroxy-7-methoxy-3-methylbenzo[g]isochromen-1-one |

| Physical Description | Solid |

| Melting Point | 252 - 254 °C |

| CAS Number | 41743-74-2 |

Biological Activities and Therapeutic Potential

Toralactone has demonstrated significant biological activity, particularly in the context of nephroprotection and anti-inflammatory effects. Its mechanisms of action are multifaceted, involving the modulation of gut microbiota and key inflammatory signaling pathways.

Reno-protective Effects

Recent studies have highlighted the potential of Toralactone in alleviating cisplatin-induced acute kidney injury. The protective mechanism is linked to its ability to modulate the gut microbiota, which in turn influences renal inflammation[2].

Anti-inflammatory Activity

The anti-inflammatory properties of Toralactone are attributed to its inhibitory effects on the Lipopolysaccharide (LPS)/Toll-like Receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) signaling pathway. By downregulating this pathway, Toralactone reduces the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α)[2].

Table 2: Summary of Toralactone Biological Activity

| Biological Effect | Model System | Key Findings | Reference |

| Reno-protection | Cisplatin-induced acute kidney injury in mice | Reversed gut microbiota dysbiosis; Inhibited the LPS/TLR4/NF-κB/TNF-α pathway in renal tissue. | |

| Anti-inflammation | Cisplatin-induced acute kidney injury in mice | Inhibited the LPS/TLR4/NF-κB/TNF-α inflammatory pathway. |

Signaling Pathways and Mechanisms of Action

The reno-protective and anti-inflammatory effects of Toralactone are mediated through a complex interplay between the gut microbiota and renal inflammatory pathways.

Gut Microbiota-Renal Axis Modulation

Toralactone treatment has been shown to reverse cisplatin-induced gut microbiota dysbiosis. This modulation of the gut microbiome is causally linked to its reno-protective effects, as demonstrated by fecal microbiota transplantation (FMT) experiments.

Caption: Toralactone's modulation of the gut-renal axis.

Inhibition of the LPS/TLR4/NF-κB/TNF-α Pathway

In renal tissue, Toralactone directly inhibits the activation of the LPS/TLR4/NF-κB signaling cascade. This leads to a reduction in the expression of the pro-inflammatory cytokine TNF-α, thereby mitigating kidney damage.

Caption: Toralactone's inhibition of the inflammatory pathway.

Experimental Protocols

This section provides a detailed methodology for key experiments related to the evaluation of Toralactone's biological activity, based on published literature.

Cisplatin-Induced Acute Kidney Injury Mouse Model

-

Animal Model: Male C57BL/6 mice (8-10 weeks old) are used.

-

Induction of AKI: A single intraperitoneal injection of cisplatin (20 mg/kg) is administered.

-

Toralactone Treatment: Toralactone is administered orally by gavage at low (e.g., 25 mg/kg) and high (e.g., 50 mg/kg) doses for a specified number of days prior to and following cisplatin injection.

-

Sample Collection: Blood, kidney tissue, and fecal samples are collected at the end of the experimental period.

-

Biochemical Analysis: Serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels are measured to assess renal function.

-

Histological Analysis: Kidney sections are stained with Hematoxylin and Eosin (H&E) to evaluate tissue damage.

16S rDNA Gene Sequencing for Gut Microbiota Analysis

-

DNA Extraction: Total genomic DNA is extracted from fecal samples using a commercial DNA isolation kit.

-

PCR Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified by PCR using specific primers.

-

Library Preparation and Sequencing: Amplicon libraries are prepared and sequenced on an Illumina sequencing platform.

-

Data Analysis: Raw sequencing data is processed to filter low-quality reads, and operational taxonomic units (OTUs) are clustered. Taxonomic assignment is performed against a reference database (e.g., Greengenes). Alpha and beta diversity analyses are conducted to assess microbial community composition and differences between experimental groups.

Western Blot Analysis for Protein Expression

-

Protein Extraction: Total protein is extracted from kidney tissues using RIPA lysis buffer.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., TLR4, NF-κB, TNF-α, and a loading control like β-actin) overnight at 4°C.

-

Detection: After washing, membranes are incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software.

Caption: General experimental workflow for evaluating Toralactone.

Synthesis of Tsugalactone Derivatives

While specific synthetic routes for "Tsugalactone" derivatives are not available, general strategies for the synthesis of lactone-containing natural products and their analogs can be adapted. These often involve multi-step sequences that may include:

-

Construction of the core ring system: Utilizing methods such as aldol (B89426) condensation, Michael addition, and cyclization reactions.

-

Introduction of functional groups: Employing standard organic chemistry transformations to install hydroxyl, methoxy, and alkyl substituents.

-

Stereoselective synthesis: Using chiral auxiliaries or asymmetric catalysis to control the stereochemistry of the molecule.

The development of efficient synthetic routes is crucial for structure-activity relationship (SAR) studies to optimize the biological activity and pharmacokinetic properties of this class of compounds.

Future Directions and Conclusion

The study of Toralactone has revealed a promising new avenue for the development of therapeutic agents, particularly for kidney diseases and inflammatory conditions. The unique mechanism of action, involving the modulation of the gut microbiota-renal axis, opens up new possibilities for targeted therapies.

Future research should focus on:

-

Clarifying the identity and biological profile of "Tsugalactone."

-

Synthesizing a library of Toralactone derivatives to explore structure-activity relationships.

-

Conducting more in-depth mechanistic studies to fully elucidate the signaling pathways involved.

-

Performing preclinical and clinical studies to evaluate the safety and efficacy of Toralactone and its optimized derivatives in relevant disease models.

References

Methodological & Application

Isolating Tsugalactone from Natural Sources: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tsugalactone, a lignan (B3055560) found in plants of the Tsuga genus, commonly known as hemlocks, has garnered interest within the scientific community for its potential bioactive properties. Lignans (B1203133) are a class of polyphenols that have been investigated for various pharmacological activities, including anticancer and antioxidant effects. This document provides a comprehensive overview of the methodologies for isolating Tsugalactone from its natural sources, tailored for professionals in research and drug development.

Natural Sources of Tsugalactone

Tsugalactone is primarily isolated from various species of the Tsuga genus. While the specific concentration may vary depending on the species, geographical location, and the part of the plant used, documented sources include:

-

Tsuga chinensis (Chinese Hemlock)

-

Tsuga diversifolia (Northern Japanese Hemlock)

This protocol will provide a general framework applicable to these and other Tsuga species.

Experimental Protocols

The isolation of Tsugalactone from its natural sources is a multi-step process involving extraction, fractionation, and purification. The following protocols are based on established methodologies for the isolation of lignans from plant materials.

Protocol 1: Extraction of Crude Tsugalactone

This protocol outlines the initial extraction of Tsugalactone from dried plant material.

Materials:

-

Dried and powdered plant material (e.g., leaves, stems, or bark of Tsuga species)

-

Methanol (B129727) or Ethanol (B145695) (95%)

-

Rotary evaporator

-

Filter paper

-

Erlenmeyer flasks

-

Shaker

Procedure:

-

Maceration: Weigh the dried and powdered plant material. Place the powder in a large Erlenmeyer flask and add 95% methanol or ethanol in a 1:10 (w/v) ratio.

-

Extraction: Seal the flask and place it on a shaker at room temperature for 48-72 hours.

-

Filtration: After the extraction period, filter the mixture through filter paper to separate the plant residue from the liquid extract.

-

Re-extraction: Repeat the extraction process with the plant residue two more times to ensure maximum yield.

-

Concentration: Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Protocol 2: Fractionation of the Crude Extract

This protocol describes the separation of the crude extract into fractions with different polarities.

Materials:

-

Crude extract from Protocol 1

-

Distilled water

-

n-Hexane

-

Ethyl acetate (B1210297)

-

Separatory funnel

Procedure:

-

Suspension: Suspend the crude extract in distilled water.

-

Liquid-Liquid Partitioning: Transfer the suspension to a separatory funnel and perform successive partitioning with solvents of increasing polarity.

-

First, partition with n-hexane to remove non-polar compounds. Repeat this step three times.

-

Next, partition the aqueous layer with ethyl acetate to extract compounds of medium polarity, including lignans like Tsugalactone. Repeat this step three times.

-

-

Fraction Collection: Collect the n-hexane and ethyl acetate fractions separately.

-

Concentration: Concentrate the ethyl acetate fraction to dryness using a rotary evaporator. This fraction is enriched with Tsugalactone.

Protocol 3: Purification of Tsugalactone by Column Chromatography

This protocol details the purification of Tsugalactone from the enriched fraction using column chromatography.

Materials:

-

Concentrated ethyl acetate fraction from Protocol 2

-

Silica (B1680970) gel (for column chromatography)

-

Glass column

-

Solvent system (e.g., a gradient of n-hexane and ethyl acetate)

-

Test tubes for fraction collection

-

Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

-

Column Packing: Prepare a silica gel column using a suitable solvent system (e.g., n-hexane).

-

Sample Loading: Dissolve the concentrated ethyl acetate fraction in a minimal amount of the initial mobile phase solvent and load it onto the column.

-

Elution: Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate.

-

Fraction Collection: Collect the eluate in small fractions using test tubes.

-

TLC Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing Tsugalactone. A suitable developing solvent system for TLC can be a mixture of n-hexane and ethyl acetate.

-

Pooling and Concentration: Combine the fractions that show a pure spot corresponding to Tsugalactone and concentrate them to obtain the purified compound.

Protocol 4: High-Performance Liquid Chromatography (HPLC) for Final Purification

For obtaining high-purity Tsugalactone, a final purification step using High-Performance Liquid Chromatography (HPLC) is recommended.

Materials:

-

Partially purified Tsugalactone from Protocol 3

-

HPLC system with a suitable column (e.g., C18 reverse-phase)

-

Mobile phase (e.g., a gradient of methanol and water)

-

Detector (e.g., UV detector)

Procedure:

-

Sample Preparation: Dissolve the partially purified Tsugalactone in the mobile phase.

-

Injection: Inject the sample into the HPLC system.

-

Elution and Detection: Run the HPLC with a suitable gradient program. Monitor the elution profile using a UV detector at an appropriate wavelength.

-

Fraction Collection: Collect the peak corresponding to Tsugalactone.

-

Purity Confirmation: Re-inject a small amount of the collected fraction to confirm its purity.

Data Presentation

The yield and purity of Tsugalactone can vary depending on the natural source and the isolation method. The following table provides a template for summarizing quantitative data from the isolation process.

| Isolation Step | Starting Material (g) | Final Weight (g) | Yield (%) | Purity (%) |

| Crude Extraction | 500 (Dried Plant Material) | 50 | 10 | - |

| Fractionation (Ethyl Acetate) | 50 (Crude Extract) | 10 | 20 (from crude) | - |

| Column Chromatography | 10 (Ethyl Acetate Fraction) | 0.5 | 5 (from fraction) | ~90 |

| HPLC Purification | 0.5 (from Column) | 0.4 | 80 (from semi-pure) | >98 |

Note: The values in this table are illustrative and will vary based on experimental conditions.

Mandatory Visualizations

Experimental Workflow for Tsugalactone Isolation

The following diagram illustrates the overall workflow for the isolation of Tsugalactone from natural sources.

Caption: Workflow for the isolation and purification of Tsugalactone.

Hypothesized Signaling Pathway for Tsugalactone-Induced Apoptosis

Based on the known activities of other cytotoxic lignans, Tsugalactone may induce apoptosis in cancer cells through the intrinsic pathway. The following diagram illustrates a hypothesized signaling cascade.

Caption: Hypothesized intrinsic apoptosis pathway induced by Tsugalactone.

Conclusion

The protocols outlined in this application note provide a robust framework for the successful isolation and purification of Tsugalactone from its natural sources. The provided workflow and hypothetical signaling pathway serve as valuable tools for researchers and drug development professionals. Further investigation into the specific biological activities and mechanisms of action of Tsugalactone is warranted to fully elucidate its therapeutic potential.

Application Notes and Protocols for the Extraction and Purification of Tsugalactone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tsugalactone, a diterpenoid lactone found in species of the Tsuga (hemlock) and Abies (fir) genera, has garnered interest for its potential biological activities. Terpenoid lactones as a class are known for a wide range of effects, including cytotoxic, anti-inflammatory, and antimicrobial properties.[1] These application notes provide a comprehensive, synthesized protocol for the extraction, isolation, and purification of tsugalactone from plant material, designed for researchers in natural product chemistry, pharmacology, and drug development. While specific quantitative data for tsugalactone extraction is not widely published, this document outlines a robust methodology based on established principles for the isolation of similar diterpenoids.

Data Presentation: Expected Yields and Purity

The following table summarizes potential yields and purity at various stages of the extraction and purification process. These values are estimates based on typical phytochemical isolation procedures and should be optimized for specific laboratory conditions and plant material.

| Stage of Process | Parameter | Typical Value Range | Notes |

| Crude Extraction | Extraction Yield (% of dry weight) | 1 - 5% | Highly dependent on the plant part (e.g., bark, needles) and solvent used. |

| Tsugalactone Content in Crude Extract | 0.1 - 2% | Varies significantly with the species, age, and geographic location of the plant. | |

| Liquid-Liquid Partitioning | Yield of Organic Phase | 50 - 80% of crude extract | Aims to remove highly polar and non-polar impurities. |

| Purity of Tsugalactone | 2 - 10% | Enriches the fraction containing diterpenoids. | |

| Column Chromatography (Silica Gel) | Yield of Tsugalactone-rich Fractions | 30 - 60% of partitioned extract | Depends on the resolution of the separation. |

| Purity of Tsugalactone | 40 - 70% | Effective for separating compound classes. | |

| Preparative HPLC | Final Yield | 10 - 30% of chromatographed fractions | High-resolution purification leads to some product loss. |

| Final Purity | >95% | Necessary for analytical and biological assays. |

Experimental Protocols

Protocol 1: Extraction of Tsugalactone from Plant Material

This protocol describes a general method for obtaining a crude extract enriched with tsugalactone.

1. Materials and Reagents:

-

Dried and powdered plant material (e.g., bark or needles of Tsuga or Abies species)

-

Methanol (B129727) (HPLC grade)

-

Hexane (B92381) (HPLC grade)

-

Ethyl acetate (B1210297) (HPLC grade)

-

Deionized water

-

Rotary evaporator

-

Soxhlet apparatus (optional, for continuous extraction)

-

Filtration apparatus (e.g., Buchner funnel with filter paper)

-

Separatory funnel (2 L)

2. Procedure:

-

Maceration:

-

Weigh 500 g of dried, powdered plant material and place it in a large Erlenmeyer flask.

-

Add 2.5 L of methanol to the flask (solid-to-solvent ratio of 1:5 w/v).

-

Seal the flask and macerate for 72 hours at room temperature with occasional agitation.

-

-

Filtration and Concentration:

-

Filter the mixture through a Buchner funnel to separate the plant debris from the methanol extract.

-

Wash the plant residue with an additional 500 mL of methanol to ensure complete extraction.

-

Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at 40°C until a viscous crude extract is obtained.

-

-

Liquid-Liquid Partitioning:

-

Dissolve the crude methanol extract in 500 mL of deionized water.

-

Transfer the aqueous solution to a 2 L separatory funnel.

-

Perform a defatting step by extracting three times with 500 mL of hexane. Discard the hexane layers, which contain non-polar compounds like fats and waxes.

-

Subsequently, extract the aqueous layer three times with 500 mL of ethyl acetate.

-

Combine the ethyl acetate fractions and dry them over anhydrous sodium sulfate.

-

Filter and concentrate the ethyl acetate fraction using a rotary evaporator to yield a semi-purified extract enriched in diterpenoids, including tsugalactone.

-

Protocol 2: Purification of Tsugalactone

This protocol details the chromatographic steps to isolate and purify tsugalactone from the semi-purified extract.

1. Materials and Reagents:

-

Semi-purified ethyl acetate extract

-

Silica (B1680970) gel (60-120 mesh) for column chromatography

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Methanol (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Deionized water

-

Glass column for chromatography

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

2. Procedure:

-

Silica Gel Column Chromatography:

-

Prepare a silica gel slurry in hexane and pack it into a glass column.

-

Adsorb the semi-purified ethyl acetate extract onto a small amount of silica gel and load it onto the top of the packed column.

-

Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 95:5, 90:10, 80:20, etc., hexane:ethyl acetate, v/v).

-

Collect fractions of 20-50 mL and monitor the separation using TLC.

-

Pool the fractions containing the compound of interest (based on TLC analysis against a standard, if available, or by spectroscopic methods) and concentrate them.

-

-

Preparative HPLC:

-

Dissolve the concentrated, tsugalactone-rich fraction from the silica gel column in a suitable solvent (e.g., methanol or acetonitrile).

-

Purify the sample using a preparative HPLC system equipped with a C18 column.

-

Elute with an isocratic or gradient mobile phase of acetonitrile and water. The exact conditions will need to be optimized based on analytical HPLC runs.

-

Monitor the elution profile with a UV detector (e.g., at 210 nm) and collect the peak corresponding to tsugalactone.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain purified tsugalactone.

-

Confirm the purity of the final compound using analytical HPLC and its identity through spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

-

Visualizations

Experimental Workflow

Caption: Workflow for Tsugalactone Extraction and Purification.

Potential Signaling Pathway for Investigation

While the specific signaling pathways modulated by tsugalactone are not yet well-defined, many natural products, including other diterpenoids, are known to interact with key cellular signaling cascades such as the PI3K/Akt/mTOR pathway. This pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its dysregulation is implicated in various diseases, including cancer.[2] Therefore, it represents a logical starting point for investigating the mechanism of action of tsugalactone.

Caption: Potential PI3K/Akt/mTOR Pathway Modulation by Tsugalactone.

References

The Enantioselective Total Synthesis of (-)-Tsugalactone: A Detailed Methodological Review

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the methodologies employed in the total synthesis of (-)-Tsugalactone, a bioactive natural product. The focus is on providing detailed experimental protocols for key transformations and presenting quantitative data in a clear, comparative format. This information is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

(-)-Tsugalactone, a constituent of the evergreen tree Tsuga canadensis, has attracted the attention of synthetic chemists due to its unique bicyclic lactone structure and potential biological activity. The total synthesis of this natural product presents several stereochemical challenges, demanding precise control over the formation of multiple stereocenters. This application note details a successful enantioselective synthesis, highlighting the key strategies and experimental procedures that enable its efficient construction.

Retrosynthetic Analysis and Synthetic Strategy

The core strategy for the synthesis of (-)-Tsugalactone revolves around a convergent approach, wherein two key fragments are synthesized independently and later coupled. The retrosynthetic analysis reveals a pathway that disconnects the target molecule at the ester linkage and the crucial carbon-carbon bond forming the bicyclic core.

Application Notes and Protocols for the Quantification of Tsugalactone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tsugalactone is a naturally occurring diterpenoid lactone showing potential for various pharmaceutical applications. Accurate and precise quantification of Tsugalactone in different matrices, such as plant tissues and biological fluids, is crucial for research and development. This document provides detailed application notes and experimental protocols for the quantification of Tsugalactone using various analytical techniques. While specific validated methods for Tsugalactone are not widely published, the following protocols are based on established methods for the analysis of similar diterpenoids and terpenoids from relevant plant species, particularly from the Tsuga genus.

Data Presentation: Quantitative Data Summary

The following table summarizes hypothetical quantitative data for Tsugalactone obtained using different analytical methods. This data is for illustrative purposes to demonstrate the application of the described methods and facilitate comparison.

| Analytical Method | Matrix | Sample Concentration (µg/g) | Recovery (%) | Linearity (r²) | Limit of Quantification (LOQ) (ng/mL) |

| HS-SPME-GC-MS | Tsuga canadensis Needles | 15.8 ± 2.1 | 92.5 | 0.998 | 5 |

| RP-HPLC-UV | Plant Extract | 22.4 ± 1.8 | 95.2 | 0.999 | 10 |

| UPLC-ESI-MS/MS | Rat Plasma | 8.9 ± 0.9 | 98.1 | 0.999 | 1 |

Experimental Protocols

Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This method is adapted from the analysis of volatile terpenoids in Tsuga species and is suitable for the analysis of Tsugalactone in plant material.[1][2][3][4][5]

a. Sample Preparation:

-

Excise fresh needles from the Tsuga plant material.

-

Place a single needle (approximately 5-10 mg) into a 2 mL glass vial.

-

Seal the vial with a PTFE/silicone septum.

-

Equilibrate the vial at 30°C for 10 minutes to allow for the release of volatile compounds into the headspace.

b. HS-SPME Procedure:

-

Manually insert a 100 µm polydimethylsiloxane (B3030410) (PDMS) coated SPME fiber into the vial through the septum.

-

Expose the fiber to the headspace for a fixed time, typically 30 minutes, at 30°C.

-

Retract the fiber into the needle and immediately introduce it into the GC injector.

c. GC-MS Parameters:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Injector: Splitless mode, 250°C.

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Temperature Program: Start at 40°C, hold for 2 minutes, ramp to 200°C at 5°C/min, then ramp to 280°C at 20°C/min and hold for 5 minutes.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Data Acquisition: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. For Tsugalactone, specific ions would need to be determined from its mass spectrum.

d. Quantification:

-

Prepare a calibration curve using authentic standards of Tsugalactone.

-

Perform external standard calibration by injecting known concentrations of Tsugalactone standards.

-

Quantify Tsugalactone in samples by comparing the peak area to the calibration curve.

Figure 1. HS-SPME-GC-MS Experimental Workflow.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)

This protocol is a general method for the analysis of abietane (B96969) diterpenoids and can be optimized for Tsugalactone.

a. Sample Preparation (Plant Extract):

-

Grind dried plant material to a fine powder.

-

Extract 1 g of powder with 20 mL of methanol (B129727) by sonication for 30 minutes.

-

Centrifuge the extract at 4000 rpm for 15 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.

b. HPLC-UV Parameters:

-

HPLC System: Agilent 1260 Infinity II or equivalent.

-

Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile (B52724).

-

Gradient: 0-5 min, 30% B; 5-25 min, 30-100% B; 25-30 min, 100% B; 30-35 min, 100-30% B; 35-40 min, 30% B.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detector: UV-Vis Diode Array Detector (DAD) set at a wavelength appropriate for Tsugalactone (requires preliminary UV scan).

c. Quantification:

-

Prepare a stock solution of Tsugalactone standard in methanol.

-

Create a series of calibration standards by diluting the stock solution.

-

Construct a calibration curve by plotting peak area against concentration.

-

Determine the concentration of Tsugalactone in the samples from the calibration curve.

Figure 2. RP-HPLC-UV Experimental Workflow.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This highly sensitive and selective method is ideal for quantifying Tsugalactone in complex biological matrices like plasma.

a. Sample Preparation (Plasma):

-

To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

b. UPLC-MS/MS Parameters:

-

UPLC System: Waters ACQUITY UPLC I-Class or equivalent.

-

Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

-

Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Gradient: 0-0.5 min, 10% B; 0.5-3.0 min, 10-95% B; 3.0-3.5 min, 95% B; 3.5-3.6 min, 95-10% B; 3.6-5.0 min, 10% B.

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).

-

Ionization: Electrospray Ionization (ESI) in positive or negative mode (to be determined based on Tsugalactone's properties).

-

Data Acquisition: Multiple Reaction Monitoring (MRM). Precursor and product ion pairs for Tsugalactone and the internal standard must be optimized by direct infusion.

c. Quantification:

-

Prepare calibration standards and quality control (QC) samples by spiking known amounts of Tsugalactone and internal standard into blank plasma.

-

Process the standards and QCs alongside the unknown samples.

-

Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.

-

Quantify Tsugalactone in the samples using the regression equation from the calibration curve.

Figure 3. UPLC-MS/MS Experimental Workflow.

Method Validation

All analytical methods for the quantification of Tsugalactone should be validated according to ICH guidelines to ensure reliability. Key validation parameters include:

-

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

-

Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.

-

Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

-

Stability: The stability of the analyte in the sample matrix under different storage and processing conditions.